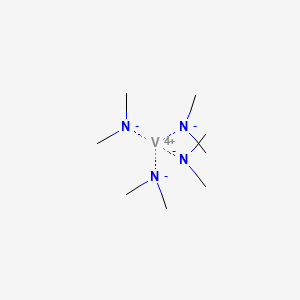
Tetrakis(dimethylamino)vanadium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrakis(dimethylamino)vanadium is an organometallic compound with the chemical formula C₈H₂₄N₄V. It is known for its high volatility and stability at room temperature, making it a valuable precursor in various chemical processes, particularly in the deposition of vanadium oxide thin films .
Vorbereitungsmethoden
Tetrakis(dimethylamino)vanadium can be synthesized through the reaction of vanadium tetrachloride with lithium dimethylamide in an inert atmosphere. The reaction typically occurs in a solvent such as tetrahydrofuran (THF) at low temperatures to prevent decomposition . The compound is then purified through sublimation due to its high volatility.
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale, with careful control of reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Tetrakis(dimethylamino)vanadium undergoes various chemical reactions, including:
Substitution: The dimethylamino ligands can be substituted with other ligands in the presence of suitable reagents.
Common reagents used in these reactions include water (H₂O) and ozone (O₃) for oxidation processes . The major products formed from these reactions are typically vanadium oxides, which have significant applications in various fields .
Wissenschaftliche Forschungsanwendungen
Tetrakis(dimethylamino)vanadium is extensively used in scientific research, particularly in the field of materials science. Its primary application is in the atomic layer deposition (ALD) of vanadium oxide thin films . These films are used in:
Nanoelectronic devices: Due to their metal-insulator transition properties.
Energy storage: As cathode materials for lithium-ion and sodium-ion batteries.
Supercapacitors: For their high capacitance and energy density.
Catalysis: In organic synthesis reactions.
Wirkmechanismus
The mechanism by which tetrakis(dimethylamino)vanadium exerts its effects primarily involves its role as a precursor in the deposition of vanadium oxide films. During the ALD process, the compound decomposes at elevated temperatures, releasing vanadium atoms that react with co-reactants such as water or ozone to form vanadium oxide layers . The molecular targets and pathways involved include the surface reactions between the vanadium precursor and the co-reactants, leading to the formation of smooth and amorphous vanadium oxide films .
Vergleich Mit ähnlichen Verbindungen
Tetrakis(dimethylamino)vanadium is unique due to its high volatility and stability at room temperature, which makes it an ideal precursor for ALD processes. Similar compounds include:
Tetrakis(ethylmethylamino)vanadium: Another vanadium precursor with similar applications but different ligand structures.
Vanadium tetrachloride: Used in the synthesis of various vanadium compounds but less volatile and stable compared to this compound.
These compounds share similar applications in materials science but differ in their chemical properties and suitability for specific processes .
Eigenschaften
IUPAC Name |
dimethylazanide;vanadium(4+) |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C2H6N.V/c4*1-3-2;/h4*1-2H3;/q4*-1;+4 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PALZAXLZULBBHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N-]C.C[N-]C.C[N-]C.C[N-]C.[V+4] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H24N4V |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














